molecular formula C8H6ClFO3 B13528903 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13528903
M. Wt: 204.58 g/mol
InChI Key: XJAXETYMPYWFLF-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid: is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: 3-Chloro-5-fluorobenzaldehyde

    Step 1: The aldehyde group is first converted to a carboxylic acid group through oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Step 2: The resulting 3-Chloro-5-fluorobenzoic acid is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Step 3: The intermediate is then treated with glyoxylic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Chloro-5-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is investigated for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, which is involved in the production of inflammatory mediators.

Comparison with Similar Compounds

2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:

    2-(3-Chlorophenyl)-2-hydroxyacetic acid: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.

    2-(3-Fluorophenyl)-2-hydroxyacetic acid: Lacks the chloro substituent, which may influence its properties.

    2-(3-Chloro-5-fluorophenyl)acetic acid: Lacks the hydroxy group, which may alter its chemical behavior and applications.

The presence of both chloro and fluoro substituents in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

XJAXETYMPYWFLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(C(=O)O)O

Origin of Product

United States

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